molecular formula C22H14ClFO5S B11404553 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chloro-2-methylphenoxy)acetate

7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B11404553
M. Wt: 444.9 g/mol
InChI Key: VAFGXAMJFGLILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate is a complex organic compound that features a benzoxathiol ring system, a fluorophenyl group, and a chloromethylphenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate typically involves multiple steps:

    Formation of the Benzoxathiol Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated reagents.

    Attachment of the Chloromethylphenoxy Acetate Moiety: This can be done through esterification reactions, where the phenoxy group is introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-(4-Fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism by which 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluoro-2-methylphenoxy)acetate
  • 7-(4-Bromophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate

Uniqueness

The uniqueness of 7-(4-fluorophenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chloro-2-methylphenoxy)acetate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in various scientific fields.

Properties

Molecular Formula

C22H14ClFO5S

Molecular Weight

444.9 g/mol

IUPAC Name

[7-(4-fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C22H14ClFO5S/c1-12-8-14(23)4-7-18(12)27-11-20(25)28-16-9-17(13-2-5-15(24)6-3-13)21-19(10-16)30-22(26)29-21/h2-10H,11H2,1H3

InChI Key

VAFGXAMJFGLILI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.